![molecular formula C9H11NO2 B11945884 N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine CAS No. 22233-79-0](/img/structure/B11945884.png)
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO2 It is a derivative of hydroxylamine, characterized by the presence of a methoxyphenyl group attached to the ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
2-methoxybenzaldehyde+hydroxylamine hydrochloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Reaction Pathways and Functional Group Reactivity
The compound exhibits reactivity characteristic of hydroxylamines, including:
2.1. Acylation and Alkylation
The hydroxylamine group can undergo acylation or alkylation when treated with acylating agents (e.g., acetyl chloride) or alkyl halides. This generates derivatives such as N-acylhydroxylamines or N-alkylhydroxylamines .
2.2. Oxidation
Hydroxylamines are susceptible to oxidation under acidic or basic conditions, forming nitroxides (stable free radicals) or nitriles depending on the oxidizing agent .
2.3. Condensation Reactions
The ethylidene group can participate in Schiff base formation with carbonyl compounds, leading to imine derivatives. This reactivity is analogous to oxime intermediates in organic synthesis .
Characterization Data
Key analytical data for structural verification include:
Technique | Observations |
---|---|
IR Spectroscopy | Absorption at ~1600–1700 cm⁻¹ (C=N stretch), ~3200–3500 cm⁻¹ (N–O stretch) |
¹H NMR | δ 3.70–4.00 ppm (methoxy group), δ 6.39 ppm (methine proton in ethylidene group) |
MS | Molecular ion peak corresponding to molecular weight (e.g., 210 g/mol) |
Stability and Storage Considerations
-
Stability : Hydroxylamines are generally heat-sensitive and prone to decomposition under acidic conditions.
-
Storage : Recommended to store in anhydrous conditions at 0–4°C to minimize hydrolysis .
This synthesis and reactivity profile underscores the compound’s utility in both medicinal chemistry and advanced organic synthesis workflows.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine and related hydroxylamines have shown promise as therapeutic agents due to their ability to interact with biological targets. Research indicates that hydroxylamines can function as inhibitors for various enzymes, including those involved in cancer progression and inflammatory responses.
- Anticancer Activity : Hydroxylamines have been investigated for their ability to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in cancer immune evasion. Compounds similar to this compound have demonstrated nanomolar potency in cell-based assays, suggesting their potential as cancer therapeutics .
- Antimicrobial Properties : Hydroxylamines exhibit antimicrobial activities against a range of pathogens. Studies have shown that modifications to the hydroxylamine structure can enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Hydroxylamines also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Their ability to modulate inflammatory pathways makes them valuable in drug development for inflammatory diseases .
Environmental Science
This compound has applications in environmental monitoring and remediation:
- Pollutant Degradation : Hydroxylamines play a role in the degradation of pollutants, particularly nitro compounds. They can be involved in bioremediation processes where microorganisms convert harmful substances into less toxic forms .
- Analytical Applications : Hydroxylamines are used in analytical chemistry for detecting nitrite and other nitrogenous compounds in environmental samples. Their ability to react selectively with nitrite allows for sensitive detection methods .
Analytical Chemistry
The unique properties of this compound make it useful in various analytical applications:
- Electrochemical Sensors : Modified electrodes using hydroxylamines have been developed for the sensitive detection of hydroxylamine itself and other related compounds. These sensors demonstrate high stability and selectivity, which is crucial for environmental monitoring .
- Spectroscopic Studies : Hydroxylamines are utilized in spectroscopic studies to investigate reaction mechanisms and kinetics. Their ability to form stable complexes with metal ions enhances the understanding of various chemical processes .
Case Study 1: Anticancer Activity
In a study assessing the therapeutic potential of hydroxylamines against IDO1, compounds derived from hydroxylamines exhibited significant inhibition at nanomolar concentrations. The research highlighted the importance of structural modifications to enhance bioactivity while maintaining low cytotoxicity levels .
Case Study 2: Environmental Remediation
Research focused on the use of hydroxylamine derivatives in bioremediation showed that they could effectively reduce nitro compounds in contaminated water sources. The study demonstrated a substantial decrease in pollutant levels, showcasing the practical application of these compounds in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine
- N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine
- (E)-N-[(2-methoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of the methoxy group at the ortho position, which influences its chemical reactivity and biological activity
Biological Activity
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the chemical properties, biological activities, mechanisms of action, and relevant case studies associated with this compound.
This compound features a hydroxylamine functional group, which is known for its reactivity in organic synthesis. The presence of the methoxy group at the ortho position of the phenyl ring enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form nitroso derivatives and reduction to yield amines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against selected bacteria are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 75 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
The compound's mechanism of action against bacteria may involve disruption of cell membrane integrity or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, leading to cell cycle arrest and increased rates of programmed cell death. The growth inhibitory effects are quantified in terms of GI50 values, as shown in Table 2.
Cancer Cell Line | GI50 (µM) |
---|---|
MCF7 (Breast cancer) | 8.79 |
UAC62 (Melanoma) | 0.77 |
TK10 (Renal cancer) | 9.73 |
The compound's effectiveness varies across different cancer types, with notable potency observed in melanoma and breast cancer cell lines .
The biological activity of this compound is attributed to its ability to act as a nucleophile, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modifications that disrupt cellular functions critical for survival and proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases, which are key enzymes in the apoptosis signaling cascade.
- Cell Cycle Arrest : Observations indicate that treatment with this compound results in significant alterations in the cell cycle distribution of treated cells, particularly at higher concentrations .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives. For instance, a recent study synthesized various derivatives and assessed their biological activities:
- Synthesis : The derivatives were created through a series of chemical reactions involving hydroxylamines.
- Biological Evaluation : The synthesized compounds were tested for antioxidant activity using assays like ABTS and DPPH, revealing promising results compared to standard antioxidants such as Vitamin C .
Properties
CAS No. |
22233-79-0 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3 |
InChI Key |
DIKCFMMRNVHRSS-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC=C1OC |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1OC |
Origin of Product |
United States |
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